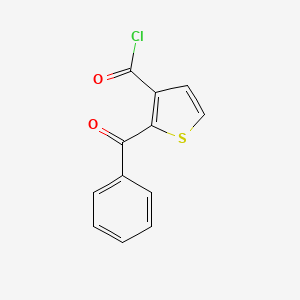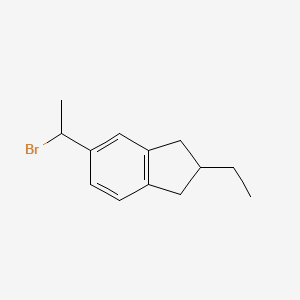
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound features a bromoethyl group and an ethyl group attached to the indene structure, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient separation and purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromoethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.
Reduction: Conversion of the bromoethyl group to an ethyl group, resulting in 2-ethyl-2,3-dihydro-1H-indene.
Applications De Recherche Scientifique
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The compound’s effects in biological systems may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-2-ethyl-2,3-dihydro-1H-indene: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and properties.
5-(1-Iodoethyl)-2-ethyl-2,3-dihydro-1H-indene: Contains an iodoethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromoethyl group.
Uniqueness
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
63352-55-6 |
|---|---|
Formule moléculaire |
C13H17Br |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
5-(1-bromoethyl)-2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H17Br/c1-3-10-6-12-5-4-11(9(2)14)8-13(12)7-10/h4-5,8-10H,3,6-7H2,1-2H3 |
Clé InChI |
ILWOPMPWDKRKEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2=C(C1)C=C(C=C2)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


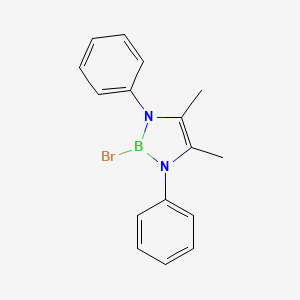
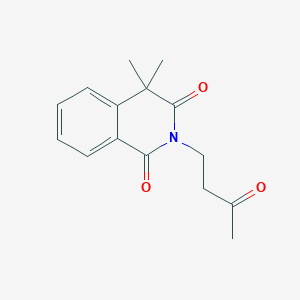
arsane](/img/structure/B14494510.png)
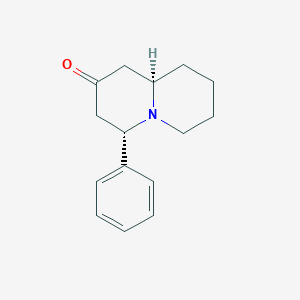
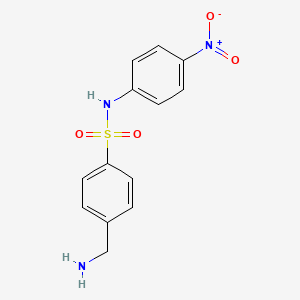
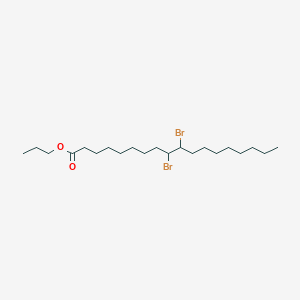
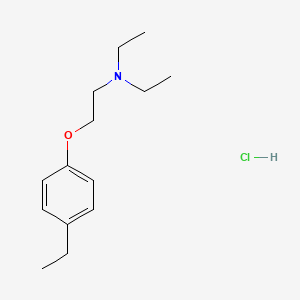

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
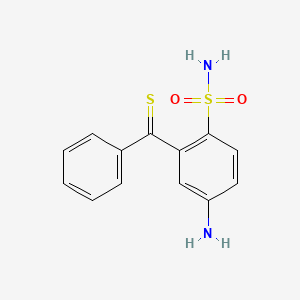

![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
